molecular formula C11H16O3 B11900196 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 88329-68-4

4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B11900196
CAS No.: 88329-68-4
M. Wt: 196.24 g/mol
InChI Key: BFKCKDPHENDYBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1-oxaspiro[45]dec-3-en-2-one is a chemical compound known for its unique spirocyclic structure This compound features an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing an ethoxy group and a ketone functionality. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like tetrahydrofuran or dimethylformamide. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The industrial synthesis often employs automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted spirocyclic compounds.

Scientific Research Applications

4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: Researchers study the biological activity of this compound to understand its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound’s potential therapeutic effects are explored in drug discovery and development. It may serve as a lead compound for the design of new pharmaceuticals.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-1-oxaspiro[4.5]dec-3-en-2-one: This compound is similar in structure but contains a methoxy group instead of an ethoxy group.

    3-(2,4-Dichlorophenyl)-4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one: This compound features a dichlorophenyl group and a hydroxy group, making it structurally related but with different functional groups.

    1-Oxaspiro[4.5]dec-3-en-2-one: This compound lacks the ethoxy group but shares the core spirocyclic structure.

Uniqueness

4-Ethoxy-1-oxaspiro[4.5]dec-3-en-2-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, as it can serve as a versatile intermediate in the synthesis of diverse compounds.

Properties

CAS No.

88329-68-4

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

4-ethoxy-1-oxaspiro[4.5]dec-3-en-2-one

InChI

InChI=1S/C11H16O3/c1-2-13-9-8-10(12)14-11(9)6-4-3-5-7-11/h8H,2-7H2,1H3

InChI Key

BFKCKDPHENDYBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)OC12CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.